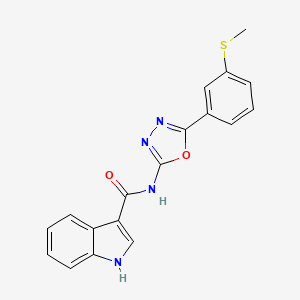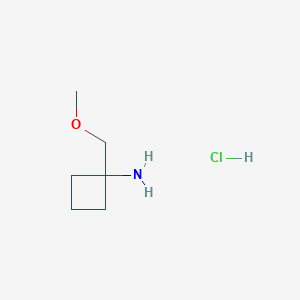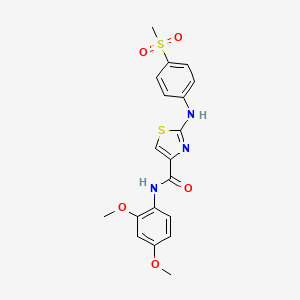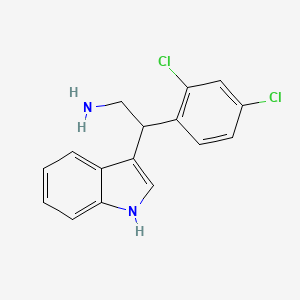
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, N-substituted hydrazinecarbothioamides can react with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to afford various heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methylthio group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .作用機序
The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves the inhibition of certain enzymes, which are involved in different biochemical and physiological processes. This inhibition leads to the disruption of these processes, which can have both positive and negative effects depending on the specific application.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. This compound has also been found to have anti-inflammatory and anti-tumor properties, which make it a valuable tool for studying different diseases.
実験室実験の利点と制限
The advantages of using N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. However, some limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are various future directions for the study of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide, including its potential applications in drug discovery and development, as well as in the study of different diseases and physiological processes. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, more research is needed to explore the different mechanisms of action of this compound and its potential applications in different fields of research.
合成法
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-(methylthio)aniline with ethyl chloroformate to form an intermediate compound. This intermediate is then subjected to further reactions with different reagents to produce the final product.
科学的研究の応用
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has various scientific research applications, including its use in drug discovery and development, as well as in the study of different biochemical and physiological processes. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a valuable tool for studying the mechanism of action of different substances.
特性
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-25-12-6-4-5-11(9-12)17-21-22-18(24-17)20-16(23)14-10-19-15-8-3-2-7-13(14)15/h2-10,19H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKNRTMOHOIEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)


![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)